molecular formula C12H27OP B122868 Tributylphosphine oxide CAS No. 814-29-9

Tributylphosphine oxide

Cat. No.: B122868
CAS No.: 814-29-9
M. Wt: 218.32 g/mol
InChI Key: MNZAKDODWSQONA-UHFFFAOYSA-N
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Description

Tributylphosphine oxide is an organophosphorus compound with the chemical formula C12H27OP. It is a phosphine oxide derivative, characterized by the presence of three butyl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylphosphine oxide is typically synthesized through the oxidation of tributylphosphine. The reaction involves the exposure of tributylphosphine to oxygen, resulting in the formation of this compound: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of tributylphosphine using air or oxygen. The reaction is typically carried out under an inert atmosphere to prevent over-oxidation and ensure the purity of the product .

Types of Reactions:

    Oxidation: As mentioned, tributylphosphine undergoes oxidation to form this compound.

    Alkylation: Tributylphosphine can be easily alkylated to form various phosphonium salts.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen or air is commonly used for the oxidation of tributylphosphine.

    Alkylating Agents: Benzyl chloride and other alkyl halides are used for alkylation reactions.

Major Products:

    Oxidation: this compound.

    Alkylation: Phosphonium salts such as tributyl(phenylmethyl)phosphonium chloride.

Scientific Research Applications

Chemical Applications

1.1 Catalysis
TBPO serves as an effective ligand in several catalytic reactions, including:

  • Cross-Coupling Reactions : It is utilized in Buchwald-Hartwig, Heck, and Suzuki-Miyaura couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
  • Metal Complexation : TBPO exhibits strong complexation with various metal ions due to the electron-donating nature of its phosphoryl group (P=O), enhancing catalytic activity in metal-catalyzed processes.

1.2 Synergistic Extraction
In extraction processes, TBPO acts as a synergist, improving the extraction efficiency of metal ions when combined with other extractants. This is particularly beneficial in the recovery of valuable metals from ores and industrial waste.

Biological Applications

2.1 Synthesis of Biologically Active Compounds
TBPO is employed in the synthesis of various biologically active compounds, serving as a reagent in biochemical studies. Its ability to facilitate reactions involving phosphine derivatives makes it valuable for pharmaceutical development.

2.2 Drug Development
In medicinal chemistry, TBPO is used as a reducing agent for synthesizing drug intermediates, contributing to the development of new pharmaceuticals.

Industrial Applications

3.1 Polymer Production
TBPO is utilized in producing polymers and resins, where it acts as a stabilizing agent during polymerization processes. Its thermal stability and reactivity make it suitable for creating high-performance materials.

3.2 Nanoparticle Synthesis
In materials science, TBPO is used to stabilize nanoparticles during synthesis, particularly for titanium dioxide (TiO2) nanoparticles, which have applications in solar cells and photocatalysis.

Safety and Hazards

TBPO is classified as harmful if swallowed or inhaled and can cause severe eye irritation. Proper handling and safety measures are essential when working with this compound .

Case Studies

5.1 Metal Ion Extraction
A study demonstrated the effectiveness of TBPO in extracting uranium from aqueous solutions using synergistic extraction methods. The presence of TBPO significantly enhanced the extraction yield compared to conventional methods.

5.2 Pharmaceutical Synthesis
Research highlighted TBPO's role in synthesizing a novel class of anti-cancer drugs through phosphine oxide-mediated reactions, showcasing its potential in drug discovery.

Data Table: Summary of Applications

Application Area Specific Use Impact/Benefit
ChemistryCatalytic reactions (cross-coupling)Enhanced reaction rates
ExtractionSynergistic extraction of metalsImproved recovery efficiency
BiologySynthesis of drug intermediatesFacilitates pharmaceutical development
IndustryPolymer productionHigh-performance materials
Materials ScienceStabilization of nanoparticlesApplications in solar energy

Mechanism of Action

The mechanism of action of tributylphosphine oxide primarily involves its role as a ligand and a reducing agent. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of active catalytic species. As a reducing agent, it donates electrons to substrates, enabling various reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and catalysts used .

Comparison with Similar Compounds

    Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups instead of butyl groups.

    Trioctylphosphine oxide: A similar compound with three octyl groups.

    Tri-n-butylphosphine: The precursor to tributylphosphine oxide, which lacks the oxygen atom.

Uniqueness: this compound is unique due to its specific combination of butyl groups and the presence of the phosphine oxide functional group. This combination imparts distinct chemical properties, making it particularly useful in certain catalytic and synthetic applications .

Biological Activity

Tributylphosphine oxide (TBPO) is an organophosphorus compound with significant biological activity and diverse applications in chemistry and material science. Its unique properties stem from its ability to act as a ligand, forming complexes with various metals, and its reactivity in organic synthesis. This article delves into the biological activity of TBPO, highlighting its mechanisms of action, toxicity, and potential therapeutic applications based on recent research findings.

TBPO is derived from tributylphosphine through oxidation. It has the molecular formula C12H27OP\text{C}_{12}\text{H}_{27}\text{OP} and appears as a colorless to pale yellow liquid. The compound is characterized by a phosphorus atom bonded to an oxygen atom, which contributes to its reactivity and biological interactions.

Table 1: Comparison of this compound with Similar Compounds

CompoundMolecular FormulaUnique Features
This compound (TBPO)C₁₂H₂₇OPForms stable complexes with lanthanides; used in catalysis
Triphenylphosphine oxideC₁₂H₁₅OPMore sterically hindered; widely used in organic synthesis
Triethylphosphine oxideC₆H₁₅OPSmaller size; less sterically hindered than tributyl derivatives

TBPO exhibits several biological activities that have been the subject of various studies:

  • Toxicity : TBPO is recognized as a severe eye irritant and can cause burns upon contact. Studies have reported an intravenous lethal dose (LD50) of 320 mg/kg in mice, indicating significant toxicity that necessitates careful handling .
  • Ligand Properties : TBPO acts as a ligand for transition metals, forming complexes that display luminescent properties. For instance, complexes with europium (Eu(III)) have shown potential for use in electroluminescent devices due to their efficient luminescence .
  • Bioconjugation : TBPO has been explored for its role in bioconjugation reactions, such as the Staudinger ligation, which is essential for labeling biomolecules. This application highlights TBPO's utility in biochemical research and drug development .

Case Studies

  • Electroluminescent Applications : A study published in Inorganic Chemistry investigated TBPO's role as a ligand in Eu(III) complexes. The researchers found that these complexes could serve as red dopants in light-emitting diodes (LEDs), showcasing TBPO's potential in optoelectronic applications .
  • Toxicological Studies : Research has focused on the toxicological profile of TBPO, revealing its corrosive nature upon inhalation and skin contact. The compound's effects on cellular systems have prompted investigations into safer handling protocols and potential antidotes for exposure .

Catalysis

TBPO is utilized as a catalyst modifier in various chemical reactions, enhancing reaction rates and selectivity. Its effectiveness in the cobalt-catalyzed hydroformylation of alkenes has been noted, where it increases the yield of straight-chain aldehydes compared to branched-chain products .

Material Science

In material science, TBPO's ability to stabilize colloidal nanoparticles has been leveraged for synthesizing advanced materials. Its coordination chemistry allows for the formation of stable colloids that can be used in various applications, including drug delivery systems .

Chemical Reactions Analysis

Oxidation of Tributylphosphine to Tributylphosphine Oxide

Tributylphosphine (TBP) undergoes oxidation to form TBPO, a reaction observed in the presence of oxidizing agents such as oxygen or methylviologen (MV²⁺). Key findings include:

  • Reaction with Methylviologen : TBP reacts with MV²⁺ in acetonitrile under argon, producing the one-electron reduced MV⁺ and TBPO. The process involves single-electron transfer (SET) from TBP to MV²⁺, generating a TBP radical cation (TBP⁺), which subsequently reacts with alcohols or thiols (RXH) to form TBPO .

  • Kinetic Complexity : The reaction does not follow first-order kinetics due to competing pathways: ionic reaction of TBP⁺ with RXH and back electron transfer from MV⁺ to TBP⁺ .

Table 1: Key Reaction Conditions for TBP Oxidation

ReactantsSolventTemperatureProductsKey Observations
TBP, MV²⁺, RXH (ROH/RSH)Acetonitrile50°CTBPO, MV⁺Non-first-order kinetics; SET mechanism

Stability in Sulfur-Transfer Reactions

TBPO exhibits notable inertness in sulfur-transfer reactions compared to its precursor, TBP:

  • Non-Reactivity with Triphenylphosphine : Heating TBPO with triphenylphosphine (TPP) at 267°C for 2 hours resulted in no reaction, contrasting with TBP, which readily accepts sulfur from triphenylphosphine sulfide (TPPS) to form tributylphosphine sulfide (TBPS) .

  • Thermal Stability : TBPO remains stable under high-temperature conditions (up to 200°C) in solvents like p-xylene, where analogous sulfur-transfer reactions involving TBP proceed quantitatively .

Table 2: Reactivity Comparison in Sulfur-Transfer Reactions

Phosphine CompoundReactivity with TPPS (200°C)Product
TBPONo reaction
TBPQuantitative reactionTBPS, TPP

Ionic and Radical Pathways in TBPO Formation

The oxidation of TBP to TBPO involves competing ionic and radical mechanisms:

  • Radical Pathway : SET generates TBP⁺ and MV⁺. TBP⁺ reacts with RXH (e.g., alcohols/thiols) via ionic pathways to form TBPO .

  • Back Electron Transfer : MV⁺ can reduce TBP⁺, slowing TBPO formation. This dual pathway explains the observed kinetic complexity .

Comparative Reactivity with Related Phosphine Oxides

TBPO’s reactivity differs from smaller or bulkier phosphine oxides:

  • Steric Effects : The bulky tributyl groups hinder nucleophilic attack, contributing to its stability in sulfur-transfer reactions .

  • Electronic Effects : The electron-withdrawing oxygen atom in TBPO reduces its reducing capacity compared to TBP, limiting participation in redox reactions .

Properties

IUPAC Name

1-dibutylphosphorylbutane
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InChI

InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
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InChI Key

MNZAKDODWSQONA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCP(=O)(CCCC)CCCC
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Molecular Formula

C12H27OP
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DSSTOX Substance ID

DTXSID2061149
Record name Tributylphosphine oxide
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Molecular Weight

218.32 g/mol
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Physical Description

White crystalline powder; Hygroscopic; [Acros Organics MSDS]
Record name Tributylphosphine oxide
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CAS No.

814-29-9
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Synthesis routes and methods I

Procedure details

A solution of (5)-tert-butyl 2-((S)-1,2-bis(tert-butyldimethylsilyloxy)ethyl)aziridine-1-carboxylate (0.740 g, 1.7 mmol) and 1H-imidazole (0.35 g, 5.1 mmol) in 3 mL toluen was thoroughly degassed and treated with tributylphosphine (0.42 ml, 1.7 mmol). The reaction mixture was heated to reflux and allowed to stir for 3 hours. NaH (60% dispersion in mineral oil) (0.069 g, 2.9 mmol) was added and the reaction mixture was allowed to stir at 110° C. overnight. The reaction mixture was quenched with saturated NH4Cl solution and diluted with EtOAc. The reaction mixture was washed with water then brine. The organics were dried over MgSO4 and concentrated in vacuo. Purification of the crude residue by column chromatography gave tert-butyl (2S,3S)-3,4-bis(tert-butyldimethylsilyloxy)-1-(1H-imidazol-1-yl)butan-2-ylcarbamate with tributylphosphine oxide as the major impurity. This material was used without further purification.
Name
(5)-tert-butyl 2-((S)-1,2-bis(tert-butyldimethylsilyloxy)ethyl)aziridine-1-carboxylate
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.069 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one gram quantity of Co(acetate)2. 4H2O and 9 grams triphenylphosphine oxide were charged to an autoclave with 100 cc methanol and 30 cc methylnaphthalene. The reactor was pressured to 3200 psi with an approximately equimolar mixture of hydrogen and carbon monoxide and heated to 180° C. with stirring. The reaction was allowed to proceed for 5 hours. The reactor was cooled and vented, and the reaction product was analyzed and shown to contain ethanol (21.3%), methyl acetate (9.8%), dimethylacetal (15.9%) and acetic acid (5.1%). The products were distilled and the cobalt remained in a soluble form in the distillation residue which consisted primarily of methylnaphthalene. The absence of a solid coating or precipitate on the distillation flask was noted. The distillation residue was returned to the reactor with additional methanol, and found to display high catalytic activity under carbonylation conditions as employed in this example. Thus it is demonstrated that the catalyst can be retained in soluble form by use of phosphine oxide stabilizer, and recycled in a form suitable for use upon application of carbonylation conditions. Similar results to the foregoing can be obtained if tributylphosphine oxide or other tertiary phosphine oxides are substituted for the triphenylphosphine oxide.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Co(acetate)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

116.5 g (1 mol) chlorosulfonic acid was placed in an apparatus as described in Example 4 and reacted therein within 60 minutes with 208 g (1 mol) tributylphosphane at 18°-20° C. while cooling with ice. Towards the end of the reaction when cooling was stopped, the reaction temperature rose to 34° C. The whole was stripped at 70° C. under a pressure of 0.5 millibar. This was accompanied by a violent exothermal reaction. The temperature rose up to 140° C. The material was stripped once again at 80° C. under a pressure of 1 millibar. 263 g tributylphosphane oxide was obtained in the form of a HCl-adduct (determined by elementary analysis and 31P -NMR-spectroscopy). 90% P was in the form of a tributylphosphane oxide HCl-adduct.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
116.5 g
Type
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Reaction Step Two
Quantity
208 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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